molecular formula C13H16O2 B8518332 2-ethyl-6-methoxy-3,4-dihydro-2H-naphthalen-1-one

2-ethyl-6-methoxy-3,4-dihydro-2H-naphthalen-1-one

Cat. No. B8518332
M. Wt: 204.26 g/mol
InChI Key: JFMSKLQAUFINLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-6-methoxy-3,4-dihydro-2H-naphthalen-1-one is a useful research compound. Its molecular formula is C13H16O2 and its molecular weight is 204.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-ethyl-6-methoxy-3,4-dihydro-2H-naphthalen-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-ethyl-6-methoxy-3,4-dihydro-2H-naphthalen-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-ethyl-6-methoxy-3,4-dihydro-2H-naphthalen-1-one

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-ethyl-6-methoxy-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C13H16O2/c1-3-9-4-5-10-8-11(15-2)6-7-12(10)13(9)14/h6-9H,3-5H2,1-2H3

InChI Key

JFMSKLQAUFINLY-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(C1=O)C=CC(=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 6-methoxy-3,4-dihydro-1(2H)-naphthalenone (5.0 g, 28 mmol) in anhydrous N,N-dimethylformamide (DMF, 60 mL) was purged with N2, cooled in an ice bath, stirred, and treated with NaH (1.2 g of a 60% dispersion in mineral oil, 30 mmol). The cooling bath was removed and the mixture was stirred at room temperature for 10 minutes. The mixture was re-cooled in an ice bath, treated with iodoethane (3.35 mL, 42 mmol), and then stirred under a N2 atmosphere while gradually warming to room temperature. After stirring for 2.9 days, the mixture was diluted with EtOAc (250 mL) and washed with water (200 mL), and the aqueous phase was back-extracted with EtOAc (100 mL). The combined organics were washed with brine, dried over MgSO4, filtered, and concentrated under vacuum. The residue was purified by Biotage™ (Charlottesville, Va.) flash chromatography on a 40M (4×15 cm) silica gel column, eluting successively with 1000 mL portions of 0.2%, 1%, 2%, and 5% EtOAc in hexane. The product-containing fractions were combined and evaporated under vacuum to afford 2-ethyl-6-methoxy-3,4-dihydro-1(2H)-naphthalenone as an oil.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.35 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

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